8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid
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Overview
Description
8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid is an organic compound with a complex structure that includes a naphthalene ring, a sulfonic acid group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid typically involves the reaction of 4-bromobenzaldehyde with 8-amino-1-naphthalenesulfonic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The bromophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its binding affinity .
Comparison with Similar Compounds
Similar Compounds
8-Anilinonaphthalene-1-sulfonic acid: Known for its use as a fluorescent probe in biological studies.
4-Amino-1-naphthalenesulfonic acid: Used in the synthesis of dyes and pigments.
Naphthalene-2-sulfonic acid: Another sulfonic acid derivative of naphthalene with applications in dye production.
Uniqueness
8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
90094-16-9 |
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Molecular Formula |
C17H12BrNO3S |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
8-[(4-bromophenyl)methylideneamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H12BrNO3S/c18-14-9-7-12(8-10-14)11-19-15-5-1-3-13-4-2-6-16(17(13)15)23(20,21)22/h1-11H,(H,20,21,22) |
InChI Key |
GUUAZZWPJFGGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=CC3=CC=C(C=C3)Br)C(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
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